1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Description

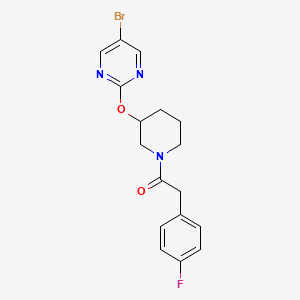

The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone features a piperidine core substituted with a 5-bromopyrimidin-2-yloxy group and a 4-fluorophenyl ethanone moiety. Its molecular formula is C₁₆H₁₄BrFN₃O₂ (approximate molecular weight: 379.2 g/mol). This structural framework suggests utility in medicinal chemistry, particularly for kinase inhibition or receptor-targeted therapies.

Properties

IUPAC Name |

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrFN3O2/c18-13-9-20-17(21-10-13)24-15-2-1-7-22(11-15)16(23)8-12-3-5-14(19)6-4-12/h3-6,9-10,15H,1-2,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPRBXYQZGVVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a brominated pyrimidine moiety, a piperidine ring, and a fluorophenyl substituent. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular structure of this compound can be represented as follows:

| Component | Description |

|---|---|

| Bromopyrimidine Moiety | Enhances lipophilicity and biological interactions |

| Piperidine Ring | Provides flexibility and potential for binding interactions |

| Fluorophenyl Substituent | May influence pharmacokinetics and target specificity |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism may involve:

- Binding to Enzymes or Receptors : The bromopyrimidine moiety can engage in hydrogen bonding or π-π stacking interactions, while the piperidine ring enhances binding affinity through hydrophobic interactions.

- Inhibition of Protein Synthesis : Similar compounds in the oxazolidinone class have demonstrated efficacy in inhibiting bacterial protein synthesis by targeting ribosomes, suggesting a potential pathway for this compound's action against bacterial infections.

Antibacterial Properties

Research indicates that compounds with similar structural features often exhibit antibacterial activity. The presence of the bromine atom in the pyrimidine ring may enhance the compound's efficacy against antibiotic-resistant strains. Studies employing surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been used to quantify binding interactions with bacterial ribosomes.

Anticancer Activity

In vitro studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests a potential application for this compound in cancer therapeutics.

Case Studies and Research Findings

- Antibacterial Efficacy : A study focusing on oxazolidinones demonstrated that derivatives with brominated pyrimidines showed enhanced activity against resistant bacterial strains compared to their non-brominated counterparts.

- Anticancer Potential : Research on similar compounds indicated significant anti-proliferative effects on various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Investigations into the interaction between pyrimidine derivatives and nucleotide biosynthesis pathways have revealed that targeting these pathways can lead to increased antiviral activity, suggesting a broader spectrum of potential applications for compounds like this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Pyrrolidine Ring

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one

- Key Differences : Pyrrolidine (5-membered) vs. piperidine (6-membered) ring; 2,4-difluorophenyl vs. 4-fluorophenyl.

- The additional fluorine on the phenyl ring increases electronegativity and may enhance metabolic stability but reduce solubility.

- Molecular Formula : C₁₆H₁₄BrF₂N₃O₂ (MW: 398.2 g/mol).

2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

- Key Differences : Pyridine with trifluoromethyl group replaces pyrimidine; 3-methoxyphenyl vs. 4-fluorophenyl.

- Molecular Formula : C₂₀H₂₁F₃N₂O₃ (MW: 394.4 g/mol).

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- Key Differences: Chloropyridine vs. bromopyrimidine; 2-methoxyphenoxy vs. 4-fluorophenyl.

- Impact: Chlorine’s smaller size and lower electronegativity compared to bromine may reduce halogen bonding. The methoxyphenoxy group introduces steric bulk, possibly hindering membrane permeability.

- Molecular Formula : C₁₉H₂₁ClN₂O₄ (MW: 376.8 g/mol).

Halogen and Heterocyclic Modifications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

- Key Differences : Fluorine replaces bromine on pyrimidine; o-tolyloxy (methyl-substituted phenyl) vs. 4-fluorophenyl.

- Impact : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic interactions. The methyl group on the phenyl ring increases hydrophobicity but may reduce solubility.

- Molecular Formula : C₁₈H₂₀FN₃O₃ (MW: 345.4 g/mol).

1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone

- Key Differences : Bromine on phenyl vs. pyrimidine; trifluoromethylpyridine vs. pyrimidine.

- Impact : Bromine’s position on the phenyl ring may shift binding interactions in aromatic-rich environments. The trifluoromethyl group enhances metabolic resistance but increases molecular weight.

- Molecular Formula: C₁₄H₉BrF₃NO (MW: 344.1 g/mol).

Core Structure Variations

Vandetanib Derivatives with Nitroimidazole Groups (e.g., )

- Key Differences : Quinazoline core vs. pyrimidine; nitroimidazole substituents.

- Impact : Quinazoline’s larger planar structure may improve kinase inhibition but reduce tissue penetration. Nitroimidazole groups confer radiosensitizing properties, absent in the target compound.

2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone

- Key Differences : Simplified structure lacking pyrimidinyloxy substitution.

- Molecular Formula: C₁₄H₁₈BrNO (MW: 296.2 g/mol).

Comparative Analysis Table

Research Implications

- Halogen Effects : Bromine in the target compound enhances binding via halogen bonds but may reduce solubility compared to fluorine analogs.

- Ring Size : Piperidine’s 6-membered ring offers better conformational adaptability than pyrrolidine, critical for target engagement.

- Heterocyclic Core : Pyrimidine’s hydrogen-bonding capacity provides advantages over pyridine or quinazoline in specific enzymatic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.